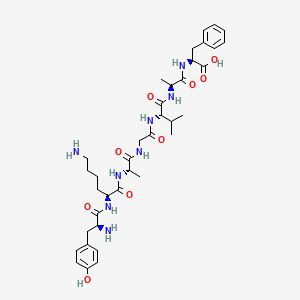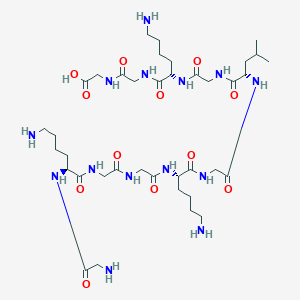![molecular formula C19H23N5OS B12590971 2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)
2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N,N-dietil-2-[4-(3,5-dimetilpirazol-1-il)ftalazin-1-ilsulfánil]acetamida es un compuesto orgánico complejo que ha generado interés en varios campos científicos debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta un núcleo de ftalazina unido a un anillo de pirazol, que a su vez está conectado a un grupo acetamida. La presencia de estos grupos funcionales confiere una reactividad química y una actividad biológica distintivas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N,N-dietil-2-[4-(3,5-dimetilpirazol-1-il)ftalazin-1-ilsulfánil]acetamida generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la alquilación de pirazoles con compuestos bromometil utilizando terc-butóxido de potasio (t-BuOK) en tetrahidrofurano (THF) como disolvente . Las condiciones de reacción a menudo requieren temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La N,N-dietil-2-[4-(3,5-dimetilpirazol-1-il)ftalazin-1-ilsulfánil]acetamida sufre diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde los anillos de pirazol o ftalazina se pueden funcionalizar con diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como la trietilamina.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
La N,N-dietil-2-[4-(3,5-dimetilpirazol-1-il)ftalazin-1-ilsulfánil]acetamida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la N,N-dietil-2-[4-(3,5-dimetilpirazol-1-il)ftalazin-1-ilsulfánil]acetamida implica su interacción con dianas moleculares específicas. En sistemas biológicos, puede inhibir las proteincinasas al unirse a sus sitios activos, bloqueando así su actividad y afectando las vías de señalización celular . La estructura del compuesto le permite interactuar con varias enzimas y receptores, lo que lleva a sus diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
3,5-Dimetilpirazol: Un análogo más simple que carece de los grupos ftalazina y acetamida.
3,6-Bis(3,5-dimetilpirazol-1-il)-1,2,4,5-tetrazina: Un compuesto relacionado con un núcleo de tetrazina, utilizado en materiales energéticos.
Derivados de 2-(3,5-dimetilpirazol-1-il)etilseleno: Compuestos con átomos de selenio, estudiados por su actividad catalítica.
Singularidad
La N,N-dietil-2-[4-(3,5-dimetilpirazol-1-il)ftalazin-1-ilsulfánil]acetamida es única debido a su combinación de un núcleo de ftalazina, un anillo de pirazol y un grupo acetamida. Esta complejidad estructural confiere una reactividad química y una actividad biológica distintivas, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C19H23N5OS |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)12-26-19-16-10-8-7-9-15(16)18(20-21-19)24-14(4)11-13(3)22-24/h7-11H,5-6,12H2,1-4H3 |
Clave InChI |
SIYAWMXBMXBSQT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CSC1=NN=C(C2=CC=CC=C21)N3C(=CC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


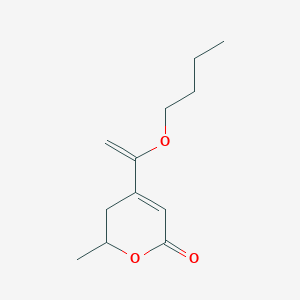

![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
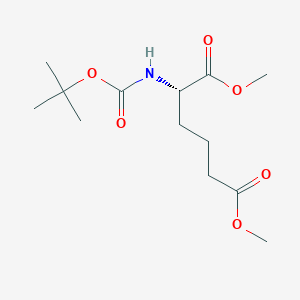
![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
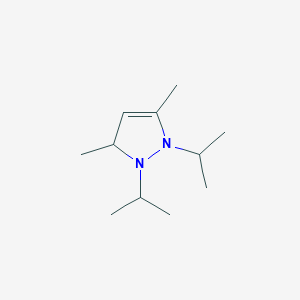
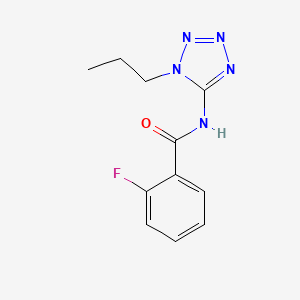
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)
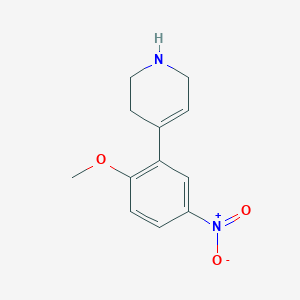
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)

![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)
